molecular formula C9H18N2O3S B12218622 N-(2-sulfamoylethyl)cyclohexanecarboxamide

N-(2-sulfamoylethyl)cyclohexanecarboxamide

Cat. No.: B12218622
M. Wt: 234.32 g/mol
InChI Key: VIBMNPZNGHNSDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-sulfamoylethyl)cyclohexanecarboxamide involves several steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with ethylamine to form an intermediate, which is then reacted with sulfamoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require controlled temperatures to ensure the desired product is obtained.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

N-(2-sulfamoylethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(2-sulfamoylethyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-sulfamoylethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-(2-sulfamoylethyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

IUPAC Name

N-(2-sulfamoylethyl)cyclohexanecarboxamide

InChI

InChI=1S/C9H18N2O3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H2,10,13,14)

InChI Key

VIBMNPZNGHNSDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCS(=O)(=O)N

Origin of Product

United States

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